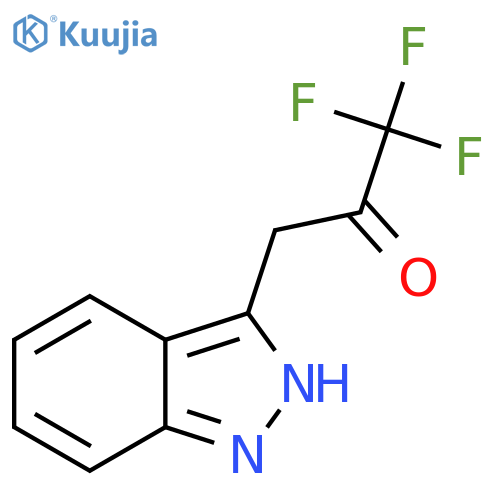Cas no 2228990-92-7 (1,1,1-trifluoro-3-(1H-indazol-3-yl)propan-2-one)

2228990-92-7 structure
商品名:1,1,1-trifluoro-3-(1H-indazol-3-yl)propan-2-one
1,1,1-trifluoro-3-(1H-indazol-3-yl)propan-2-one 化学的及び物理的性質
名前と識別子
-
- 2228990-92-7
- EN300-1951235
- 1,1,1-trifluoro-3-(1H-indazol-3-yl)propan-2-one
-
- インチ: 1S/C10H7F3N2O/c11-10(12,13)9(16)5-8-6-3-1-2-4-7(6)14-15-8/h1-4H,5H2,(H,14,15)
- InChIKey: QOEWDEDQBZWOMB-UHFFFAOYSA-N
- ほほえんだ: FC(C(CC1=C2C=CC=CC2=NN1)=O)(F)F
計算された属性
- せいみつぶんしりょう: 228.05104734g/mol
- どういたいしつりょう: 228.05104734g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 280
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 45.8Ų
- 疎水性パラメータ計算基準値(XlogP): 2.3
1,1,1-trifluoro-3-(1H-indazol-3-yl)propan-2-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1951235-1.0g |
1,1,1-trifluoro-3-(1H-indazol-3-yl)propan-2-one |
2228990-92-7 | 1g |
$1086.0 | 2023-06-01 | ||
| Enamine | EN300-1951235-0.1g |
1,1,1-trifluoro-3-(1H-indazol-3-yl)propan-2-one |
2228990-92-7 | 0.1g |
$956.0 | 2023-09-17 | ||
| Enamine | EN300-1951235-10.0g |
1,1,1-trifluoro-3-(1H-indazol-3-yl)propan-2-one |
2228990-92-7 | 10g |
$4667.0 | 2023-06-01 | ||
| Enamine | EN300-1951235-5.0g |
1,1,1-trifluoro-3-(1H-indazol-3-yl)propan-2-one |
2228990-92-7 | 5g |
$3147.0 | 2023-06-01 | ||
| Enamine | EN300-1951235-1g |
1,1,1-trifluoro-3-(1H-indazol-3-yl)propan-2-one |
2228990-92-7 | 1g |
$1086.0 | 2023-09-17 | ||
| Enamine | EN300-1951235-10g |
1,1,1-trifluoro-3-(1H-indazol-3-yl)propan-2-one |
2228990-92-7 | 10g |
$4667.0 | 2023-09-17 | ||
| Enamine | EN300-1951235-2.5g |
1,1,1-trifluoro-3-(1H-indazol-3-yl)propan-2-one |
2228990-92-7 | 2.5g |
$2127.0 | 2023-09-17 | ||
| Enamine | EN300-1951235-0.5g |
1,1,1-trifluoro-3-(1H-indazol-3-yl)propan-2-one |
2228990-92-7 | 0.5g |
$1043.0 | 2023-09-17 | ||
| Enamine | EN300-1951235-0.05g |
1,1,1-trifluoro-3-(1H-indazol-3-yl)propan-2-one |
2228990-92-7 | 0.05g |
$912.0 | 2023-09-17 | ||
| Enamine | EN300-1951235-0.25g |
1,1,1-trifluoro-3-(1H-indazol-3-yl)propan-2-one |
2228990-92-7 | 0.25g |
$999.0 | 2023-09-17 |
1,1,1-trifluoro-3-(1H-indazol-3-yl)propan-2-one 関連文献
-
Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286
-
Maria Ivanovskaya,Evgeni Ovodok,Dzmitry Kotsikau,Igor Azarko,Matej Micusik,Maria Omastova,Vyacheslav Golovanov RSC Adv., 2020,10, 25602-25608
-
Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762
-
F. Aguilera-Granja,L. C. Balbás,A. Vega Phys. Chem. Chem. Phys., 2017,19, 3366-3383
2228990-92-7 (1,1,1-trifluoro-3-(1H-indazol-3-yl)propan-2-one) 関連製品
- 1040634-44-3(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-fluorophenyl)acetamide)
- 2228266-83-7(4-(2-chloro-6-methoxyphenyl)-1H-imidazole)
- 1423034-58-5(methyl 2-4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-ylacetate)
- 2137517-00-9(tert-butyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate)
- 1485565-50-1(1-cyclohexyl-1H-1,2,3-triazole-4-carbaldehyde)
- 2228780-16-1(2-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid)
- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)
- 1934536-76-1((6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol)
- 325694-70-0(N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide)
- 244189-70-6(3-(propan-2-yl)aminopropanoic acid hydrochloride)
推奨される供給者
atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量
